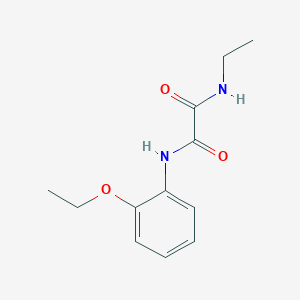![molecular formula C20H25N3O3 B5131163 N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5131163.png)
N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide, also known as MPMPA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MPMPA belongs to the class of piperazine derivatives, which have been shown to have various biological activities, including antipsychotic, antidepressant, and anxiolytic effects.
作用机制
The exact mechanism of action of N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This dual action may contribute to its antipsychotic, antidepressant, and anxiolytic effects. N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide has also been shown to have an inhibitory effect on voltage-gated sodium channels, which may contribute to its analgesic properties.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of dopamine and serotonin in the brain, which may contribute to its antipsychotic, antidepressant, and anxiolytic effects. N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide has also been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic effects. Additionally, N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide has been shown to decrease the levels of inflammatory cytokines, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One advantage of using N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide in lab experiments is its well-established synthesis method, which allows for easy and reproducible production of the compound. Additionally, N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide has been extensively studied, and its pharmacological properties are well-characterized. However, one limitation of using N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide in lab experiments is its relatively low solubility in water, which may limit its use in certain experiments.
未来方向
There are several future directions for further research on N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide. One area of interest is its potential use in the treatment of neuropathic pain, as further studies are needed to fully understand its analgesic properties. Additionally, further studies are needed to investigate the potential use of N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide in the treatment of Alzheimer's disease. Another area of interest is the development of more soluble derivatives of N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide, which may increase its potential use in lab experiments.
合成方法
The synthesis of N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide involves the reaction of 4-methoxybenzoyl chloride with 2-methoxyphenylpiperazine in the presence of triethylamine. The resulting product is then treated with acetic anhydride to obtain N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide. The overall yield of this synthesis method is around 60-70%.
科学研究应用
N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have antipsychotic, antidepressant, and anxiolytic effects in animal models. N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide has also been investigated for its potential use in the treatment of neuropathic pain, as it has been shown to have analgesic properties. Additionally, N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects.
属性
IUPAC Name |
N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-25-17-9-7-16(8-10-17)21-20(24)15-22-11-13-23(14-12-22)18-5-3-4-6-19(18)26-2/h3-10H,11-15H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZYIFAULKBLOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-3-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]benzamide](/img/structure/B5131082.png)
![N~2~-(4-ethylphenyl)-N~1~-(2-methyl-3-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5131091.png)
![N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B5131092.png)
![(3aS*,6aR*)-3-[3-(4-methoxyphenyl)propyl]-5-[(4-methyl-1H-imidazol-5-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5131099.png)
![2-({[3-(ethoxycarbonyl)-4-phenyl-2-thienyl]amino}carbonyl)-6-nitrobenzoic acid](/img/structure/B5131105.png)
![2-(3-{[1-(3-chloro-4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B5131116.png)
![6-amino-1-benzyl-3-methyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5131118.png)
![2,2,4-trimethyl-1-{[(1-methyl-1H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5131135.png)
![1-[(2E)-2-methyl-2-buten-1-yl]-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5131142.png)
![2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5131150.png)
acetate](/img/structure/B5131162.png)
![N-[2-(tert-butylthio)ethyl]-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5131166.png)
![11-(2,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5131178.png)
